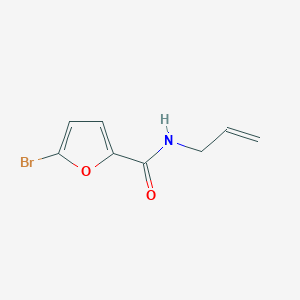

N-Allyl-5-bromo-2-furamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-prop-2-enylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-2-5-10-8(11)6-3-4-7(9)12-6/h2-4H,1,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYWEEWJVDCIJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=C(O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391645 | |

| Record name | N-ALLYL-5-BROMO-2-FURAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457938-24-8 | |

| Record name | N-ALLYL-5-BROMO-2-FURAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of N-Allyl-5-bromo-2-furamide"

An In-Depth Technical Guide to the Synthesis of N-Allyl-5-bromo-2-furamide

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a valuable heterocyclic building block for research and development in medicinal chemistry and materials science. The presented methodology is a robust two-step process commencing with the activation of 5-bromo-2-furoic acid to its corresponding acyl chloride, followed by a nucleophilic acyl substitution with allylamine. This document elucidates the underlying chemical principles, provides detailed, field-tested experimental protocols, and emphasizes the causality behind procedural choices to ensure reliable and reproducible outcomes. All protocols are designed as self-validating systems for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

This compound is a bifunctional organic molecule incorporating a reactive allyl group and a bromo-substituted furan ring. The allyl moiety serves as a versatile handle for further chemical modifications, such as polymerization or cross-coupling reactions, while the bromofuran scaffold is a common pharmacophore and a precursor for a variety of metal-catalyzed transformations. The synthesis of such amide-containing structures is a cornerstone of organic chemistry, with broad applications in the synthesis of pharmaceuticals and agrochemicals.[1]

The most direct and reliable synthetic approach to this compound involves the formation of an amide bond between 5-bromo-2-furoic acid and allylamine. Direct condensation of a carboxylic acid and an amine is often challenging due to the formation of a non-reactive ammonium carboxylate salt.[2][3] Therefore, a strategy involving the activation of the carboxylic acid is employed to enhance its electrophilicity and facilitate the reaction under mild conditions.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, this compound, breaks the central amide C-N bond. This reveals the two primary synthons: an acyl cation equivalent derived from 5-bromo-2-furoic acid and an allylamine nucleophile. This analysis points directly to a synthesis strategy involving the acylation of allylamine.

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway and Core Mechanism

The selected pathway proceeds in two discrete, high-yielding steps. First, 5-bromo-2-furoic acid is converted to the highly reactive intermediate, 5-bromo-2-furoyl chloride. This is followed by the reaction of the acyl chloride with allylamine in a Schotten-Baumann type reaction to yield the final product.[2][]

Step 1: Activation of 5-bromo-2-furoic acid

The carboxylic acid is activated by conversion to its acyl chloride derivative using thionyl chloride (SOCl₂).[5][6] This transformation is highly efficient because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, driving the equilibrium towards the product.[7]

Step 2: Amide Formation (Acylation of Allylamine)

The purified 5-bromo-2-furoyl chloride is then reacted with allylamine. The lone pair of electrons on the nitrogen atom of allylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl generated during the reaction.[2] This neutralization prevents the protonation of the allylamine reactant, ensuring it remains a potent nucleophile.

Caption: Overall two-step reaction scheme for the synthesis.

Reactant and Product Data

A summary of the physical and chemical properties of the key compounds involved in this synthesis is provided below for quick reference.

| Compound Name | Formula | Mol. Weight ( g/mol ) | Appearance | MP/BP (°C) | Notes |

| 5-bromo-2-furoic acid | C₅H₃BrO₃ | 190.98 | Solid | 186-188 °C (MP) | Starting carboxylic acid. |

| Thionyl chloride | SOCl₂ | 118.97 | Colorless liquid | 74.6 °C (BP) | Activating agent; corrosive and moisture-sensitive.[6] |

| Allylamine | C₃H₇N | 57.09 | Colorless liquid | 53 °C (BP) | Nucleophile; flammable with a strong ammonia-like odor. |

| 5-bromo-2-furoyl chloride | C₅H₂BrClO₂ | 209.43 | Liquid/Solid | ~195 °C (BP, est.) | Reactive intermediate; handle with care.[5] |

| This compound | C₈H₈BrNO₂ | 230.06 | Solid | N/A | Target molecule.[8][9] |

Detailed Experimental Protocols

Safety Precaution: This synthesis involves corrosive and flammable reagents. All steps must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of 5-bromo-2-furoyl chloride

This protocol is adapted from established procedures for acyl chloride formation.[5]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-furoic acid (19.1 g, 0.1 mol).

-

Reagent Addition: Suspend the acid in toluene (120 mL). Carefully add thionyl chloride (14.3 mL, 0.2 mol, 2 equivalents) to the suspension at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution (use a basic scrubber for trapping).

-

Workup and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting residue is 5-bromo-2-furoyl chloride, which can be used in the next step without further purification, or purified by vacuum distillation.

Protocol 2: Synthesis of this compound

This protocol follows the principles of the Schotten-Baumann reaction.[2][]

-

Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve allylamine (6.8 g, 0.12 mol, 1.2 equivalents) and triethylamine (12.1 g, 0.12 mol, 1.2 equivalents) in anhydrous dichloromethane (DCM, 200 mL).

-

Reactant Addition: Cool the solution to 0 °C using an ice bath. Dissolve the crude 5-bromo-2-furoyl chloride (from Protocol 1, ~0.1 mol) in anhydrous DCM (50 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, maintaining the temperature at 0 °C.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Purification:

-

Quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Final Product Isolation: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) to yield pure this compound.

Experimental Workflow Visualization

The following diagram outlines the complete workflow from starting materials to the purified final product, providing a clear visual guide for laboratory execution.

Caption: Step-by-step experimental workflow diagram.

Conclusion

This guide details a reliable and efficient two-step synthesis for this compound. By activating 5-bromo-2-furoic acid with thionyl chloride followed by a robust Schotten-Baumann amidation with allylamine, the target compound can be prepared in high yield. The protocols and rationale provided herein are designed to be directly applicable in a research setting, empowering scientists to confidently synthesize this versatile chemical intermediate for further investigation and application.

References

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Li, S., et al. (2021). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry, 5(5), 1183–1191. [Link]

-

Química Orgánica. (n.d.). Synthesis of amides from carboxylic acids. Retrieved from [Link]

-

Various Authors. (2023). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). MDPI. [Link]

-

Zhang, X., et al. (2022). Copper-Catalyzed Allylic Amination of Alkenes Using O-Acylhydroxylamines: A Direct Entry to Diverse N-Alkyl Allylamines. ACS Catalysis, 12(1), 273-279. [Link]

-

PrepChem. (n.d.). Synthesis of 5-bromo-2-furancarboxylic acid chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ALLYLAMINE. Retrieved from [Link]

- Google Patents. (2009). WO2011013557A1 - Allylamine manufacturing method.

-

Taylor & Francis. (n.d.). Allylamine – Knowledge and References. Retrieved from [Link]

-

ChemBK. (2024). 5-Bromo-2-furamide. Retrieved from [Link]

-

Guangzhou Weibo Technology Co., Ltd. (n.d.). 457938-24-8, this compound. Retrieved from [Link]

-

Khan, S. A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 2943–2955. [Link]

-

Ramirez, A., & Masson, G. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2024(1), M1773. [Link]

- Google Patents. (2017). CN106674166A - Preparation method of furoyl chloride.

-

Beydoun, K., et al. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 11849. [Link]

-

Ramirez, A., & Masson, G. (2024). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. PubMed. [Link]

-

Wikipedia. (n.d.). 2-Furoyl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Allyl bromide. Retrieved from [Link]

-

Khan, S. A., et al. (2024). Facile Synthesis of 5-Bromo- N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo- β-Lactamase Producing Klebsiella pneumoniae ST147. PubMed. [Link]

-

ResearchGate. (2024). Synthesis of N‐functionalized N‐(2‐bromoallyl)amines from allyl carbamate 4. Retrieved from [Link]

-

Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01), 599-604. [Link]

-

Chad's Prep. (2021, April 14). 20.10 Synthesis and Reactions of Amides | Organic Chemistry [Video]. YouTube. [Link]

-

SGRL. (n.d.). 2-Furoyl chloride- 527-69-5. Retrieved from [Link]

Sources

- 1. iajpr.com [iajpr.com]

- 2. Amide Synthesis [fishersci.dk]

- 3. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]

- 7. guidechem.com [guidechem.com]

- 8. 457938-24-8,this compound [weeiboo.com]

- 9. 457938-24-8|N-Allyl-5-bromofuran-2-carboxamide|BLD Pharm [bldpharm.com]

N-Allyl-5-bromo-2-furamide: A Comprehensive Technical Guide

Abstract

N-Allyl-5-bromo-2-furamide is a substituted heterocyclic compound featuring a furan core, an amide linkage, and reactive allyl and bromo functionalities. This guide provides an in-depth analysis of its chemical properties, synthesis, and potential applications, particularly for professionals in chemical research and drug development. While specific experimental data for this exact molecule is scarce in published literature, this document consolidates predictive data based on the well-established chemistry of its constituent functional groups. We present a robust, detailed protocol for its synthesis via acylation, a thorough prediction of its spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and MS), and a discussion of its anticipated chemical reactivity. The guide is structured to provide not just data, but also the scientific rationale behind the molecule's behavior, positioning it as a versatile building block for novel chemical entities.

Introduction and Molecular Overview

This compound belongs to the furamide class of compounds, which are noted for their diverse biological activities. The structure is a confluence of three key chemical motifs:

-

The 5-Bromo-2-furan Ring: A five-membered aromatic heterocycle. The oxygen atom imparts a π-electron-rich character, making the ring more reactive than benzene in electrophilic substitutions. The bromine atom at the 5-position serves as both a directing group for further substitutions and a handle for cross-coupling reactions, offering a gateway to more complex molecular architectures.

-

The Amide Linkage: A stable, planar functional group that is a cornerstone of many pharmaceuticals. It can participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.

-

The N-Allyl Group: This terminal alkene provides a site for a wide range of chemical transformations, including additions, oxidations, and palladium-catalyzed reactions, enhancing the synthetic versatility of the molecule.

The combination of these features makes this compound a molecule of significant interest for creating libraries of novel compounds for screening in medicinal chemistry and materials science.

Physicochemical and Structural Properties

The precise experimental values for the physical properties of this compound are not widely reported. However, based on its structure and comparison with similar compounds, the following properties can be predicted.

| Property | Predicted Value / Description |

| Chemical Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| CAS Number | 457938-24-8 |

| Appearance | Likely a white to off-white or pale yellow crystalline solid. |

| Melting Point | Expected to be significantly higher than its precursors due to the stable amide bond and crystal packing. A range of 100-150 °C is plausible. |

| Boiling Point | High, likely >300 °C, with probable decomposition. |

| Solubility | Expected to be poorly soluble in water, but soluble in common organic solvents like dichloromethane, ethyl acetate, acetone, and alcohols. |

| LogP (Predicted) | ~1.5 - 2.5, indicating moderate lipophilicity. |

Synthesis and Purification

The most direct and industrially scalable synthesis of this compound is the nucleophilic acyl substitution of 5-bromo-2-furoyl chloride with allylamine. This reaction, a variant of the Schotten-Baumann reaction, is efficient and proceeds under mild conditions.[1][2][]

Synthetic Rationale

The reaction involves the attack of the nucleophilic amine (allylamine) on the highly electrophilic carbonyl carbon of the acyl chloride.[4] A non-nucleophilic base, such as triethylamine or pyridine, is required to neutralize the hydrochloric acid byproduct, preventing the protonation of the allylamine reactant and driving the reaction to completion.[1] Dichloromethane (DCM) is an excellent solvent choice as it is aprotic and readily dissolves both the reactants and the intermediate.

Detailed Experimental Protocol

Materials:

-

5-bromo-2-furoyl chloride

-

Allylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-furoyl chloride (1.0 eq) dissolved in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction.[]

-

Addition of Amine and Base: In a separate flask, prepare a solution of allylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add this solution dropwise to the cooled acyl chloride solution over 15-20 minutes with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Structural Characterization (Predicted)

Structural elucidation relies on a combination of spectroscopic techniques. The following sections detail the predicted spectra for this compound.

¹H NMR Spectroscopy

-

Furan Protons (2H): The furan ring will exhibit two doublets in the aromatic region (δ 6.5-7.5 ppm). The proton at the C3 position will appear as a doublet (³J ≈ 3.6 Hz) coupled to the C4 proton. The C4 proton will also be a doublet with the same coupling constant. Due to the electron-withdrawing nature of the amide group, the C3 proton is expected to be slightly downfield compared to the C4 proton.

-

Amide Proton (1H): A broad singlet or triplet (depending on solvent and temperature) is expected for the N-H proton, typically in the δ 6.0-8.5 ppm range.

-

Allyl Protons (5H):

-

-CH₂- (2H): The two protons on the carbon adjacent to the nitrogen will appear as a doublet of triplets (or a complex multiplet) around δ 4.0-4.2 ppm. They are coupled to the N-H proton and the vinylic proton.

-

-CH= (1H): The internal vinylic proton will be a multiplet (ddt) in the δ 5.8-6.0 ppm region.

-

=CH₂ (2H): The two terminal vinylic protons will be distinct. One will be a doublet of multiplets (cis) around δ 5.1-5.2 ppm, and the other a doublet of multiplets (trans) around δ 5.2-5.3 ppm.

-

¹³C NMR Spectroscopy

-

Carbonyl Carbon (C=O): A signal in the δ 158-162 ppm range.

-

Furan Carbons:

-

C2 (amide-substituted): Expected around δ 148-152 ppm.

-

C5 (bromo-substituted): Expected around δ 120-125 ppm.

-

C3 & C4: Expected in the δ 114-120 ppm range.

-

-

Allyl Carbons:

-

-CH₂-: Around δ 42-45 ppm.

-

-CH=: Around δ 132-135 ppm.

-

=CH₂: Around δ 116-118 ppm.

-

Infrared (IR) Spectroscopy

-

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.

-

C=O Stretch (Amide I band): A strong, sharp absorption around 1650-1680 cm⁻¹.

-

N-H Bend (Amide II band): A medium absorption around 1520-1550 cm⁻¹.

-

C=C Stretch (Allyl & Furan): Medium peaks in the 1580-1640 cm⁻¹ region.

-

C-Br Stretch: A peak in the fingerprint region, typically 500-600 cm⁻¹.

Mass Spectrometry (MS)

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) should be visible. A key feature will be the characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 230 (for ⁷⁹Br) and m/z 232 (for ⁸¹Br). Common fragmentation patterns would include the loss of the allyl group and cleavage of the amide bond.

Chemical Reactivity and Synthetic Potential

This compound is a trifunctional molecule, with each functional group offering distinct avenues for further chemical modification.

Reactivity Map

Caption: Potential reaction sites on this compound.

Reactions at the 5-Bromo Position

The carbon-bromine bond is a prime site for metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents:

-

Suzuki Coupling: Reaction with boronic acids (or esters) in the presence of a palladium catalyst can form a C-C bond, attaching aryl or vinyl groups.

-

Stille Coupling: Utilizes organostannanes to form C-C bonds.

-

Buchwald-Hartwig Amination: Enables the formation of C-N bonds, replacing the bromine with a substituted amine.

Reactions of the Furan Ring

The furan ring is susceptible to electrophilic attack, primarily at the C4 position, as the C2 and C5 positions are substituted. It can also act as a diene in [4+2] cycloadditions (Diels-Alder reactions), although the electron-withdrawing amide group may reduce its reactivity in this context.

Reactions of the N-Allyl Group

The terminal double bond of the allyl group undergoes typical alkene reactions:

-

Addition Reactions: Halogenation, hydrohalogenation, and hydration.

-

Oxidation: Can be converted to an epoxide or cleaved to form an aldehyde.

-

Palladium-Catalyzed Reactions: The allyl group can participate in reactions like the Heck reaction or Tsuji-Trost allylation.

Potential Applications in Drug Development

The furamide scaffold is present in numerous compounds with demonstrated pharmacological activity. Furan derivatives are known to exhibit a wide range of biological effects, including antibacterial, anti-inflammatory, and antitumor properties. The N-allyl moiety is also found in several approved drugs and is often used to modulate pharmacokinetic properties or to act as a reactive handle for covalent inhibition.

Given these precedents, this compound serves as an excellent starting point for generating novel chemical entities. The strategic functionalization of its three reactive sites could lead to the discovery of potent and selective modulators of various biological targets. For instance, libraries derived from this scaffold could be screened against kinases, proteases, or other enzyme classes where the amide and furan moieties can establish key binding interactions.

Conclusion

This compound is a synthetically accessible and highly versatile chemical building block. While specific experimental characterization is not yet prevalent in the literature, its chemical properties and reactivity can be reliably predicted from fundamental organic chemistry principles. Its trifunctional nature provides a rich platform for the development of diverse molecular structures, making it a valuable tool for researchers in synthetic chemistry, medicinal chemistry, and materials science. This guide provides the foundational knowledge and practical protocols necessary to leverage the full potential of this promising compound.

References

-

Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

-

Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]

-

Chem Help ASAP. (2019, November 12). synthesis of amides from acid chlorides [Video]. YouTube. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-Allyl-5-bromo-2-furamide (CAS 457938-24-8): Synthesis, Potential Applications, and Research Perspectives

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

N-Allyl-5-bromo-2-furamide, identified by CAS number 457938-24-8, is a halogenated heterocyclic amide whose specific biological activities and applications are not yet extensively documented in publicly available literature. However, its molecular architecture, combining a 5-bromo-substituted furan ring with an N-allyl amide moiety, suggests a rich potential for exploration in medicinal chemistry and materials science. The furan nucleus is a cornerstone in many biologically active compounds, and halogenation is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2][3] This guide provides a scientifically grounded projection of the synthesis, potential mechanisms of action, and promising research avenues for this compound, drawing from established principles of organic chemistry and the known bioactivities of related molecular scaffolds.

Chemical Identity and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 457938-24-8 | [4][5] |

| Molecular Formula | C₈H₈BrNO₂ | [6] |

| Molecular Weight | 230.06 g/mol | [6] |

| Purity | Typically >95% | [4] |

| Appearance | Expected to be a solid | - |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. | - |

Proposed Synthesis Pathway: Amide Formation

The synthesis of this compound can be logically achieved through the formation of an amide bond between 5-bromo-2-furoic acid and allylamine. Several established methods for amide synthesis are applicable, with the choice often depending on the desired scale, purity requirements, and available reagents.[7] A common and effective approach involves the activation of the carboxylic acid moiety of 5-bromo-2-furoic acid to facilitate nucleophilic attack by allylamine.

Acyl Chloride-Mediated Synthesis

A robust and widely used method for amide synthesis involves the conversion of the carboxylic acid to a more reactive acyl chloride.[7][8] Thionyl chloride (SOCl₂) is a common reagent for this transformation.[9]

Step 1: Formation of 5-Bromo-2-furoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2-furoic acid (1 equivalent).

-

Add thionyl chloride (SOCl₂, 2-3 equivalents) in a fume hood.

-

Gently reflux the mixture for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 5-bromo-2-furoyl chloride, which can often be used in the next step without further purification.

Step 2: Amidation with Allylamine

-

Dissolve the crude 5-bromo-2-furoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a separate flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of allylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) in the same solvent. The base is crucial to neutralize the HCl generated during the reaction.[10]

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Potential Biological Activity and Research Applications

While no specific biological data for this compound exists, the structural motifs present in the molecule allow for informed hypotheses regarding its potential therapeutic applications.

Antimicrobial and Antifungal Potential

Furan derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial and antifungal properties.[2][11] The nitrofurans, for instance, are a class of antibiotics containing a furan ring. The presence of a bromine atom can enhance antimicrobial activity.[12][13] The combination of the furan core and bromine substituent in this compound makes it a candidate for screening against various bacterial and fungal pathogens.

Anti-inflammatory and Analgesic Properties

Certain furan-containing compounds have demonstrated anti-inflammatory and analgesic effects.[2][11] The potential of this compound as an anti-inflammatory agent could be investigated using in vitro assays, such as the inhibition of cyclooxygenase (COX) enzymes, and in vivo models of inflammation.

Anticancer Activity

The furan scaffold is present in several compounds with cytotoxic and antitumor properties.[1][3] Halogenated organic molecules are also a significant class of anticancer agents. Therefore, evaluating the cytotoxic effects of this compound against various cancer cell lines would be a logical avenue for research.

Hypothetical Mechanism of Action: Enzyme Inhibition

Given its structure, this compound could potentially act as an enzyme inhibitor. The amide linkage, the aromatic furan ring, and the reactive allyl group could interact with the active site of various enzymes. For example, it could be explored as an inhibitor of enzymes involved in microbial metabolism or inflammatory pathways.

Quantitative Data: A Template for Investigation

As no experimental data is currently available, the following table serves as a template for researchers to populate as they investigate the properties of this compound.

| Assay Type | Target | Metric | Result |

| Antimicrobial | Staphylococcus aureus | MIC (µg/mL) | To be determined |

| Antimicrobial | Escherichia coli | MIC (µg/mL) | To be determined |

| Antifungal | Candida albicans | MIC (µg/mL) | To be determined |

| Anti-inflammatory | COX-2 Enzyme | IC₅₀ (µM) | To be determined |

| Cytotoxicity | HeLa Cell Line | IC₅₀ (µM) | To be determined |

Safety and Handling

As with any novel chemical compound, this compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. A material safety data sheet (MSDS) should be consulted for detailed handling and disposal information.

Conclusion and Future Directions

This compound represents an unexplored molecule with significant potential in chemical and biological research. Its synthesis is achievable through standard organic chemistry techniques. Based on the known activities of its constituent chemical motifs, this compound warrants investigation for its potential antimicrobial, anti-inflammatory, and anticancer properties. Future research should focus on its synthesis, purification, and comprehensive biological screening to elucidate its therapeutic potential and mechanism of action.

References

- Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica. [URL: https://www.derpharmachemica.

- Pharmacological activity of furan derivatives. IntechOpen. [URL: https://www.intechopen.com/chapters/82106]

- Clinically approved drugs containing furan ring. ResearchGate. [URL: https://www.researchgate.net/figure/Clinically-approved-drugs-containing-furan-ring_tbl1_367353982]

- Synthesis, Characterization and Pharmacological evaluation of some Cinnoline (Furan) derivatives. IOSR Journal. [URL: https://www.iosrjournals.org/iosr-jpbs/papers/Vol10-issue2/Version-3/F010232832.pdf]

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate. [URL: https://www.researchgate.net/publication/383637651_Clinical_Pharmaceutical_Applications_and_Bioactivity_of_Furan-Containing_Compounds_A_Mini_Review]

- Conversion of carboxylic acids to amides under the action of tantalum(V) chloride. ResearchGate. [URL: https://www.researchgate.net/publication/342127814_Conversion_of_carboxylic_acids_to_amides_under_the_action_of_tantalumV_chloride]

- This compound. Guangzhou Webo Technology Co., Ltd. [URL: http://www.weber-biotech.com/product/3806509.html]

- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra06514h]

- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo400513x]

- 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. MDPI. [URL: https://www.mdpi.com/1422-8599/2023/1/M1623]

- N-Allyl-5-bromo-2-hydroxybenzamide. ChemScene. [URL: https://www.chemscene.com/products/N-Allyl-5-bromo-2-hydroxybenzamide-CS-0295074.html]

- Amide synthesis by acylation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C1N/amides.shtm]

- The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

- N-Allyl-5-bromofuran-2-carboxamide. BLD Pharm. [URL: https://www.bldpharm.com/products/457938-24-8.html]

- (S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide. ChemAnalyst. [URL: https://www.chemanalyst.com/Chemical-Price/s-n-2-7-allyl-5-bromo-2-3-dihydro-6-hydroxy-1h-inden-1-yl-ethyl-propanamide-13735]

- 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Preprints.org. [URL: https://www.preprints.org/manuscript/202410.1788/v1]

- Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2015.1124613]

- Amine Reactivity. Michigan State University Chemistry. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/amine1.htm]

- Reactions of Amines. University of Calgary Chemistry. [URL: https://www.chem.ucla.edu/~harding/IGOC/A/amine03.html]

- Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11215162/]

- Reactivity of 3-Bromofuran-2,5-dione with Primary Amines: An In-depth Technical Guide. Benchchem. [URL: https://www.benchchem.com/blog/reactivity-of-3-bromofuran-2-5-dione-with-primary-amines-an-in-depth-technical-guide/]

- 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. ResearchGate. [URL: https://www.researchgate.net/publication/385552345_5-Bromo-N'-2-oxoindolin-3-ylidenefuran-2-carbohydrazide]

- Reactions of amines. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Bruice)/23%3A_The_Organic_Chemistry_of_Amines/23.3%3A_Reactions_of_amines]

- N-Allyl-5-bromo-4-methylthiophene-2-carboxamide. BLDpharm. [URL: https://www.bldpharm.com/products/1541067-00-8.html]

- Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11099684/]

- Synthesis, Reactivity, and Biological Activity of 5-aminouracil and Its Derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25925203/]

- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [URL: https://www.mdpi.com/1420-3049/27/22/7760]

- Antimicrobial and antioxidant activities of substituted halogenated coumarins. ResearchGate. [URL: https://www.researchgate.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. 457938-24-8,this compound [weeiboo.com]

- 5. 457938-24-8|N-Allyl-5-bromofuran-2-carboxamide|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. iosrjournals.org [iosrjournals.org]

- 12. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of N-Allyl-5-bromo-2-furamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

N-Allyl-5-bromo-2-furamide is a halogenated furan derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its physical properties is paramount for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, including its structural, spectral, and thermal properties. While specific experimental data for this compound is not widely available in published literature, this guide outlines the established methodologies for determining these properties, supplemented with data from closely related compounds for illustrative purposes. This document serves as a foundational resource for researchers embarking on studies involving this compound, offering insights into experimental design and data interpretation.

Introduction

This compound (CAS No. 457938-24-8) is a synthetic organic compound featuring a furan ring substituted with a bromine atom and an N-allyl carboxamide group.[1] The presence of the furan moiety, a common scaffold in biologically active molecules, coupled with the reactive allyl and bromo functionalities, makes this compound an interesting candidate for further investigation in drug discovery and as a building block in organic synthesis. The physical properties of a compound are critical determinants of its behavior in various chemical and biological systems. This guide will delve into the essential physical parameters of this compound.

Molecular Structure and Basic Properties

The fundamental identity of this compound is established by its molecular formula and weight. This information is crucial for stoichiometric calculations in synthesis and for mass spectrometry analysis.

| Property | Value | Source |

| CAS Number | 457938-24-8 | [1] |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | N/A |

Below is a 2D representation of the molecular structure of this compound.

Caption: Molecular structure of this compound.

Thermal Properties

The melting and boiling points of a compound are critical for determining its physical state under various conditions, and for purification processes such as recrystallization and distillation.

Melting Point

Experimental Protocol: Melting Point Determination (Capillary Method)

-

Sample Preparation: A small, dry sample of the crystalline compound is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

-

Heating and Observation: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Melting Range: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Boiling Point

The boiling point of this compound is also not documented in the available literature. For comparison, 5-Bromo-2-furamide has a reported boiling point of 271 °C.[2]

Experimental Protocol: Boiling Point Determination (Distillation Method)

-

Apparatus Setup: A small quantity of the liquid sample is placed in a distillation flask equipped with a thermometer and a condenser.

-

Heating: The flask is gently heated.

-

Boiling Point Reading: The temperature is recorded when the liquid is boiling and the vapor and liquid phases are in equilibrium, as indicated by a stable temperature reading on the thermometer.

Solubility Profile

The solubility of a compound in various solvents is a crucial parameter for its synthesis, purification, and formulation. While specific solubility data for this compound is not available, its structure suggests it would be soluble in common organic solvents. The related compound, 5-Bromo-2-furamide, is soluble in polar solvents like alcohols and ketones.[2]

Experimental Protocol: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are chosen.

-

Sample Addition: A small, measured amount of the solute (e.g., 10 mg) is added to a specific volume of the solvent (e.g., 1 mL) in a test tube.

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. If the solid dissolves, it is considered soluble.

Spectroscopic Properties

Spectroscopic data provides invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While a specific spectrum for this compound is not available, a predicted ¹H NMR spectrum would exhibit characteristic signals for the furan ring protons, the allyl group protons, and the amide proton.

Hypothetical ¹H NMR Spectral Features:

-

Furan Protons: Two doublets in the aromatic region, showing coupling to each other.

-

Allyl Protons: A multiplet for the vinyl CH, two multiplets for the terminal CH₂, and a doublet for the CH₂ adjacent to the nitrogen.

-

Amide Proton: A broad singlet, the chemical shift of which may be concentration and solvent dependent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and furan functionalities.

Expected IR Absorption Bands:

-

N-H Stretch: A sharp peak around 3300 cm⁻¹.

-

C=O Stretch (Amide I): A strong absorption band around 1650 cm⁻¹.

-

N-H Bend (Amide II): An absorption band around 1550 cm⁻¹.

-

C=C Stretch (Furan and Allyl): Peaks in the 1600-1450 cm⁻¹ region.

-

C-O Stretch (Furan): Absorptions in the 1250-1050 cm⁻¹ region.

-

C-Br Stretch: A band in the lower frequency region, typically below 700 cm⁻¹.

Synthesis and Characterization Workflow

The synthesis of this compound would likely involve the amidation of 5-bromo-2-furoic acid or its corresponding acid chloride with allylamine. The following diagram illustrates a plausible synthetic and characterization workflow.

Caption: A plausible workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has outlined the key physical properties of this compound and the standard experimental methodologies for their determination. While specific, experimentally verified data for this compound remains scarce in the public domain, the information and protocols provided herein offer a solid foundation for researchers. The structural motifs of this compound suggest its potential as a valuable intermediate in the development of novel chemical entities. Further experimental investigation is warranted to fully characterize this compound and unlock its potential applications.

References

-

ChemBK. 5-Bromo-2-furamide. [Link]

-

Guangzhou Weibo Technology Co., Ltd. 457938-24-8, this compound. [Link]

-

MDPI. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. [Link]

-

NIH PubChem. Furamide. [Link]

-

ResearchGate. Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. [Link]

-

YouTube. Carrying out a melting point determination. [Link]

Sources

"N-Allyl-5-bromo-2-furamide structural analysis"

An In-depth Technical Guide to the Structural Analysis of N-Allyl-5-bromo-2-furamide

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of novel organic molecules is a foundational pillar of innovation. This compound, a halogenated heterocyclic amide, represents a class of compounds with significant potential as versatile intermediates in organic synthesis. The presence of a furan ring, an amide linkage, a reactive allyl group, and a bromine atom imparts a unique chemical reactivity profile, making it a valuable building block for more complex molecular architectures.

The absolute confirmation of a molecule's chemical structure is paramount; it ensures reproducibility in research, validates synthetic pathways, and is a prerequisite for understanding its biological activity and material properties. A multi-faceted analytical approach is not merely best practice—it is a scientific necessity. This guide provides an in-depth examination of the core analytical techniques required to comprehensively elucidate and confirm the structure of this compound. We will move beyond procedural descriptions to explore the causal logic behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies discussed herein are designed to be self-validating, providing a robust framework for structural verification.

Molecular and Physicochemical Profile

Before delving into complex spectroscopic analysis, a foundational understanding of the target molecule's basic properties is essential. This initial data provides the reference points against which all subsequent analytical results will be compared.

The structure of this compound incorporates several key functional groups that dictate its chemical behavior and spectroscopic signature: a 5-membered furan ring, a secondary amide, a terminal alkene (allyl group), and a bromo-substituent.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 457938-24-8 | [1][2] |

| Molecular Formula | C₈H₈BrNO₂ | [1][2] |

| Molecular Weight | 230.06 g/mol | [2] |

| MDL Number | MFCD01408993 | [1][2] |

Mass Spectrometry: The Molecular Fingerprint

Mass spectrometry (MS) is an indispensable first step in structural analysis, providing the exact molecular weight and, through fragmentation patterns, crucial clues about the molecule's substructures.[3]

Expertise & Causality: The Bromine Isotopic Signature

The most telling feature in the mass spectrum of this compound is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[4][5] This physical reality provides a self-validating diagnostic tool. Any ion containing a single bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 mass-to-charge units (m/z), with the M peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br) having almost identical intensities (a ~1:1 ratio).[6] Observing this pattern is a definitive confirmation of the presence of one bromine atom in the molecule and its fragments.

Predicted Fragmentation Pathway

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the molecule, leading to reproducible fragmentation.[3] The major expected fragmentation points for this compound are the labile C-N and C-C bonds.

Caption: General workflow for NMR structural analysis.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While MS and NMR together can provide a confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. [7]It determines the precise three-dimensional arrangement of atoms in the solid state, revealing exact bond lengths, bond angles, and intermolecular interactions. [8][9]

Expertise & Causality: The Crystal Growth Hurdle

The primary challenge of this technique is not the data analysis, which is now highly automated, but obtaining a high-quality single crystal suitable for diffraction. [10]This requires a molecule that crystallizes well and a systematic screening of crystallization conditions (solvents, temperature, concentration). Crystals should ideally be at least 20-50 micrometers in all dimensions. [11]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth:

-

Screen for suitable crystallization solvents or solvent mixtures (e.g., slow evaporation from ethanol, ethyl acetate/hexane, or dichloromethane/hexane).

-

Employ techniques like slow evaporation, vapor diffusion, or slow cooling to grow single crystals of sufficient size and quality.

-

-

Crystal Mounting and Data Collection:

-

Select a suitable crystal under a microscope and mount it on a goniometer head, typically under a cryostream of nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

-

Center the crystal in the X-ray beam of a diffractometer.

-

Collect a full sphere of diffraction data by rotating the crystal in the beam.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of structure factors.

-

Solve the structure using direct methods or Patterson methods to get an initial model of the atomic positions.

-

Refine the model against the experimental data, adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

-

-

Structure Validation and Analysis:

-

Validate the final structure using established crystallographic metrics.

-

Analyze bond lengths, angles, torsion angles, and any intermolecular interactions like hydrogen bonding or π-stacking.

-

Caption: Workflow for single-crystal X-ray crystallography.

Conclusion

The structural elucidation of this compound is a case study in the power of a synergistic, multi-technique analytical approach. Mass spectrometry provides the molecular formula and confirms the presence of bromine through its unique isotopic signature. NMR spectroscopy then deciphers the atomic connectivity, mapping the proton and carbon skeleton with high fidelity. Finally, single-crystal X-ray crystallography, when achievable, delivers an unequivocal three-dimensional model of the molecule. Each technique provides a layer of evidence that, when combined, creates an unassailable structural proof. This comprehensive and self-validating workflow is the gold standard in chemical research, ensuring the integrity and reproducibility of scientific findings.

References

Sources

- 1. 457938-24-8,this compound [weeiboo.com]

- 2. 457938-24-8|N-Allyl-5-bromofuran-2-carboxamide|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. rigaku.com [rigaku.com]

- 9. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 10. excillum.com [excillum.com]

- 11. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

Spectroscopic Blueprint of N-Allyl-5-bromo-2-furamide: A Technical Guide

Introduction: Elucidating the Molecular Architecture

N-Allyl-5-bromo-2-furamide is a substituted heterocyclic amide with potential applications in medicinal chemistry and materials science. Its molecular framework, comprising a brominated furan ring linked to an allyl amide, necessitates a robust and multi-faceted analytical approach for unambiguous structural confirmation and purity assessment. This technical guide provides an in-depth exploration of the spectroscopic characteristics of this compound, offering a foundational blueprint for researchers, scientists, and drug development professionals. In the absence of publicly available experimental spectra for this specific molecule, this guide presents a comprehensive set of predicted spectroscopic data, grounded in the analysis of closely related chemical structures and established spectroscopic principles. This approach is designed to empower researchers in the identification, characterization, and quality control of this and similar molecular entities.

The causality behind employing a suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—lies in their complementary nature. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups present, and mass spectrometry determines the molecular weight and elemental composition. Together, they form a self-validating system for structural elucidation.

Molecular Structure and Atom Numbering

To facilitate the interpretation of spectroscopic data, the following standardized numbering scheme for this compound is proposed.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable data interpretation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's peaks.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals (typically 0-12 ppm), and a relaxation delay that allows for full magnetization recovery between pulses.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals, simplifying the spectrum. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. These predictions are based on the analysis of the 5-bromofuran-2-carbonyl moiety from related structures and established chemical shift ranges for N-allyl groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 (Furan) | ~ 6.80 - 7.00 | d | ~ 3.5 |

| H-4 (Furan) | ~ 6.40 - 6.60 | d | ~ 3.5 |

| NH (Amide) | ~ 6.50 - 7.50 | br s | - |

| H-8 (Allyl) | ~ 5.80 - 6.00 | m | - |

| H-9a, H-9b (Allyl) | ~ 5.15 - 5.35 | m | - |

| H-7 (Allyl) | ~ 4.00 - 4.20 | t | ~ 5.0 |

Interpretation of the ¹H NMR Spectrum:

-

Furan Protons: The two protons on the furan ring (H-3 and H-4) are expected to appear as doublets due to coupling with each other. The electron-withdrawing nature of the amide group at C-2 and the bromine atom at C-5 will deshield these protons, causing them to resonate in the downfield region.

-

Amide Proton: The amide proton (NH) is expected to be a broad singlet, and its chemical shift can be concentration and temperature-dependent.

-

Allyl Protons: The allyl group will exhibit a characteristic set of signals. The methine proton (H-8) will appear as a multiplet due to coupling with both the adjacent methylene (H-7) and terminal vinyl (H-9) protons. The terminal vinyl protons (H-9a and H-9b) will also be a multiplet. The methylene protons (H-7) adjacent to the nitrogen will be a triplet due to coupling with the methine proton (H-8).

Predicted ¹³C NMR Spectroscopic Data

The predicted ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | ~ 158 - 162 |

| C-2 (Furan) | ~ 148 - 152 |

| C-5 (Furan) | ~ 125 - 130 |

| C-3 (Furan) | ~ 115 - 120 |

| C-4 (Furan) | ~ 112 - 117 |

| C-8 (Allyl) | ~ 132 - 136 |

| C-9 (Allyl) | ~ 116 - 120 |

| C-7 (Allyl) | ~ 42 - 46 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The amide carbonyl carbon is expected to be the most downfield signal due to the strong deshielding effect of the oxygen atom.

-

Furan Carbons: The carbons of the furan ring will resonate in the aromatic region. The carbon bearing the bromine atom (C-5) and the carbon attached to the amide group (C-2) will be significantly downfield.

-

Allyl Carbons: The sp² hybridized carbons of the allyl group (C-8 and C-9) will appear in the olefinic region, while the sp³ hybridized methylene carbon (C-7) will be in the upfield region.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded first. Then, the sample spectrum is recorded. The background is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Predicted IR Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | ~ 3300 - 3400 | Medium |

| C-H Stretch (sp², Furan & Alkene) | ~ 3050 - 3150 | Medium |

| C-H Stretch (sp³, Alkyl) | ~ 2850 - 2950 | Medium |

| C=O Stretch (Amide I) | ~ 1660 - 1690 | Strong |

| N-H Bend (Amide II) | ~ 1520 - 1560 | Medium |

| C=C Stretch (Furan & Alkene) | ~ 1580 - 1650 | Medium |

| C-N Stretch | ~ 1200 - 1300 | Medium |

| C-Br Stretch | ~ 500 - 650 | Medium-Strong |

Interpretation of the IR Spectrum:

The IR spectrum provides a "molecular fingerprint." Key diagnostic peaks for this compound include:

-

A strong absorption band for the amide carbonyl (C=O) stretch, which is a definitive indicator of the amide functional group.

-

An N-H stretching vibration in the region of 3300-3400 cm⁻¹, confirming the secondary amide.

-

The presence of both sp² and sp³ C-H stretching bands, corresponding to the furan/alkene and allyl methylene groups, respectively.

-

A C-Br stretching frequency in the lower wavenumber region, indicating the presence of the bromine substituent.

The Potential Biological Activity of N-Allyl-5-bromo-2-furamide: An Investigational Framework

An In-depth Technical Guide

Abstract

N-Allyl-5-bromo-2-furamide is a synthetic organic compound that, while not extensively studied, possesses a unique combination of structural motifs suggestive of significant biological potential. This guide provides a comprehensive framework for the systematic investigation of its pharmacological activities. The molecule integrates a furan-2-carboxamide core, a scaffold prevalent in numerous bioactive compounds, with bromine halogenation and an N-allyl substituent—features known to modulate and enhance therapeutic properties.[1][2][3] Based on a thorough analysis of structurally related compounds, we hypothesize that this compound holds potential as an antimicrobial, antiproliferative, and anti-inflammatory agent. This document, intended for researchers in drug discovery and medicinal chemistry, outlines the scientific rationale for this investigation, details robust, step-by-step protocols for a tiered screening cascade, and provides a proposed synthetic route for the compound.

Part 1: Scientific Rationale and Investigational Strategy

The exploration of novel chemical entities for therapeutic application requires a logical, evidence-based approach. The chemical architecture of this compound provides a compelling basis for its selection as a candidate for biological screening.

The Furan-2-Carboxamide Scaffold: A Privileged Structure

The furan ring is a five-membered aromatic heterocycle that serves as a core component in a multitude of natural products and synthetic pharmaceuticals.[1][4] Its derivatives are known to exhibit a vast spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[2][5] The carboxamide linkage (-CONH-) is a critical functional group in peptide chemistry and drug design, contributing to molecular stability and establishing key hydrogen bonding interactions with biological targets. The combination, a furan-2-carboxamide, has been specifically identified in compounds with potent antibiofilm and antimicrobial properties, making it a "privileged scaffold" in medicinal chemistry.[3][6][7]

The Influence of Bromine Substitution

The introduction of a halogen atom, such as bromine, onto a pharmacophore is a well-established strategy in drug design. The bromine atom at the 5-position of the furan ring is expected to significantly influence the molecule's properties. It increases lipophilicity, which can enhance membrane permeability and cellular uptake. Furthermore, bromine can form halogen bonds, a type of non-covalent interaction that can improve binding affinity and selectivity for target proteins. Studies on related bromo-substituted heterocyclic compounds have demonstrated enhanced antibacterial and anti-inflammatory activities.[8][9][10]

The N-Allyl Moiety: A Modulator of Activity

The N-allyl group (–CH₂–CH=CH₂) is another feature of interest. This unsaturated alkyl chain can influence the compound's conformational flexibility and steric profile, potentially optimizing its fit within a target's active site. Allyl groups are present in various natural products and have been associated with diverse biological effects, including antifungal activity, as seen in compounds like 2-allylphenol.[11]

Proposed Investigational Cascade

Based on these structural insights, a multi-tiered screening approach is proposed to efficiently evaluate the biological potential of this compound. This cascade prioritizes broad, cost-effective in vitro assays to identify primary activities before proceeding to more complex mechanistic studies.

Caption: Proposed investigational workflow for this compound.

Part 2: Proposed Synthesis and Characterization

A reliable supply of pure, well-characterized compound is a prerequisite for any biological investigation.

Proposed Synthetic Protocol

The synthesis of this compound can be readily achieved via a standard amidation reaction between an activated carboxylic acid derivative and allylamine. A common and effective method involves the use of a carbonyl chloride.

Step-by-Step Methodology:

-

Activation of Carboxylic Acid: 5-Bromofuroic acid (1.0 eq.) is refluxed with thionyl chloride (SOCl₂, ~2.0 eq.) in an inert solvent like dichloromethane (DCM) for 2-3 hours to form the acyl chloride intermediate, 5-bromo-2-furoyl chloride. The reaction progress can be monitored by TLC.

-

Amidation Reaction: The reaction mixture is cooled to 0°C. A solution of allylamine (1.1 eq.) and a non-nucleophilic base such as triethylamine (TEA, 1.2 eq.) in DCM is added dropwise to the cooled acyl chloride solution.

-

Work-up and Purification: The reaction is stirred at room temperature for 12-18 hours. Upon completion, the mixture is washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Final Product: The crude product is purified by flash column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield this compound as a solid.[8]

Physicochemical and Structural Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques.

| Parameter | Method | Expected Result |

| Molecular Formula | - | C₈H₈BrNO₂ |

| Molecular Weight | High-Resolution Mass Spectrometry (HRMS) | ~230.98 g/mol (verifying isotopic pattern for Br) |

| Structure | ¹H and ¹³C NMR Spectroscopy | Signals corresponding to the furan ring protons, the allyl group protons (vinyl and methylene), and the amide proton. Carbon signals for all 8 carbons. |

| Purity | HPLC or LC-MS | >95% purity |

| Functional Groups | FTIR Spectroscopy | Characteristic peaks for N-H stretch, C=O (amide) stretch, C=C stretch, and C-Br stretch. |

Part 3: Antimicrobial and Antifungal Activity Screening

The furan core is strongly associated with antimicrobial properties, making this the primary area of investigation.[5][12]

Mechanistic Rationale

Furan derivatives can exert antimicrobial effects through various mechanisms, including the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.[1] The lipophilic nature of this compound may facilitate its accumulation in the lipid-rich bacterial or fungal cell membranes.

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standardized method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 medium for fungi

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis [Gram+]; Escherichia coli, Pseudomonas aeruginosa [Gram-])

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

Test compound stock solution (e.g., 10 mg/mL in DMSO)

-

Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (DMSO vehicle)

Step-by-Step Methodology:

-

Plate Preparation: Add 100 µL of appropriate sterile broth to each well of a 96-well plate.

-

Compound Dilution: Add 100 µL of the test compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well. This creates a concentration gradient.

-

Inoculum Preparation: Prepare a microbial suspension standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 10 µL of the standardized inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Data Presentation: MIC Values

| Microbial Strain | Type | MIC (µg/mL) | Positive Control MIC (µg/mL) |

| S. aureus | Gram-positive | [Result] | [Result] |

| E. coli | Gram-negative | [Result] | [Result] |

| C. albicans | Yeast | [Result] | [Result] |

| A. fumigatus | Mold | [Result] | [Result] |

Part 4: Antiproliferative Activity Screening

Many furan-based molecules have demonstrated cytotoxic effects against cancer cells, justifying an investigation into the antiproliferative potential of this compound.[13][14]

Mechanistic Rationale

Anticancer compounds often function by inducing apoptosis (programmed cell death), inhibiting cell cycle progression, or targeting specific signaling pathways crucial for cancer cell survival and proliferation. The planar furan ring system could potentially intercalate with DNA or inhibit key enzymes like topoisomerases.[15]

Detailed Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

The MTT assay is a colorimetric method for assessing cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.[16]

Materials:

-

Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung])

-

Non-cancerous control cell line (e.g., BEAS-2B [bronchial epithelial])

-

Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

-

Test compound stock solution in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Positive control (e.g., Doxorubicin)

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound (e.g., from 0.1 to 100 µM). Include vehicle (DMSO) and positive controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 2-4 hours.

-

Formazan Solubilization: Carefully remove the MTT medium and add 100 µL of solubilization buffer to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Caption: Standard workflow for the MTT cell proliferation assay.

Part 5: Anti-inflammatory Activity Screening

Given the established anti-inflammatory properties of many furan derivatives, this represents a valuable secondary screening objective.[1][9]

Mechanistic Rationale

Inflammation is often characterized by the overproduction of mediators like nitric oxide (NO) by macrophages. A potential anti-inflammatory compound could inhibit enzymes like inducible nitric oxide synthase (iNOS) or interfere with upstream signaling pathways (e.g., NF-κB) that trigger the inflammatory response.

Detailed Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the production of nitrite (a stable breakdown product of NO) in the supernatant of lipopolysaccharide (LPS)-stimulated macrophage cells using the Griess reagent.[17]

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM with 10% FBS

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound stock solution in DMSO

-

Griess Reagent (Part A: Sulfanilamide in acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Positive control (e.g., Dexamethasone)

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement: Transfer 50 µL of cell culture supernatant from each well to a new plate. Add 50 µL of Griess Reagent Part A, incubate for 10 minutes, then add 50 µL of Part B.

-

Data Acquisition: After a further 10-minute incubation, measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only control. Determine the IC₅₀ value.

-

Validation: Crucially, perform a concurrent viability assay (e.g., MTT) on the same plate to ensure that the observed reduction in NO is not simply due to compound-induced cell death.[17]

Conclusion and Future Directions